Sulindac-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

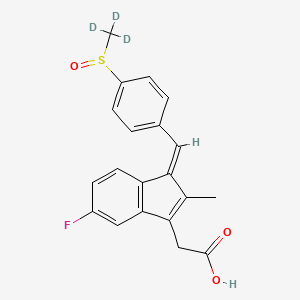

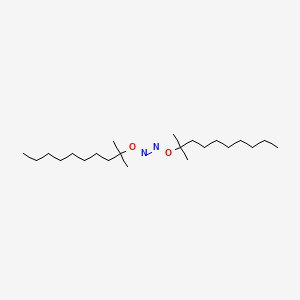

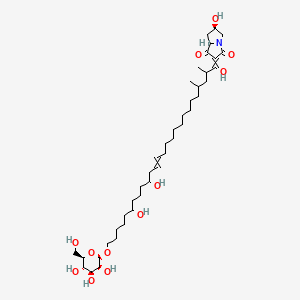

Sulindac-d3 is a deuterated form of sulindac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as an internal standard for the quantification of sulindac by gas chromatography or liquid chromatography-mass spectrometry. Sulindac itself is a selective cyclooxygenase-2 inhibitor and a prodrug that is metabolized into its active form, sulindac sulfide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulindac-d3 involves the incorporation of deuterium atoms into the sulindac molecule. One common method is to start with 4-fluorobenzyl chloride and diethyl methylmalonate in the presence of an organic base to obtain 2-(4-fluorobenzyl)-2-diethyl methylmalonate. This intermediate is then hydrolyzed in aqueous alkali to form 2-(4-fluorobenzyl)-2-methyl malonic acid. Subsequent steps include decarboxylation, chlorination, Friedel-Crafts acylation, and condensation reactions to finally yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the compound .

Chemical Reactions Analysis

Types of Reactions

Sulindac-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulindac sulfone.

Reduction: The compound can be reduced to its active form, sulindac sulfide.

Substitution: Various substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Peracids or hydroperoxides are commonly used as oxidizing agents.

Reduction: Reduction is typically carried out using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

Sulindac Sulfone: Formed through oxidation.

Sulindac Sulfide: Formed through reduction.

Scientific Research Applications

Sulindac-d3 is extensively used in scientific research for:

Quantification of Sulindac: As an internal standard in analytical methods like gas chromatography and liquid chromatography-mass spectrometry.

Pharmacokinetic Studies: To study the metabolism and distribution of sulindac in biological systems.

Cancer Research: Sulindac and its metabolites have shown potential in preventing colon carcinogenesis and other cancers.

Environmental Studies: To understand the degradation pathways and environmental impact of sulindac.

Mechanism of Action

Sulindac-d3, like sulindac, is a prodrug that is metabolized into its active form, sulindac sulfide. The active form inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to the inhibition of prostaglandin synthesis. This results in anti-inflammatory, analgesic, and antipyretic effects. The compound also exhibits anti-cancer properties by reducing the growth of polyps and precancerous lesions in the colon .

Comparison with Similar Compounds

Similar Compounds

Sulindac: The non-deuterated form of sulindac-d3.

Indomethacin: Another NSAID with similar anti-inflammatory properties.

Diclofenac: A widely used NSAID with similar mechanisms of action.

Uniqueness

Sulindac-d3 is unique due to the presence of deuterium atoms, which make it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of sulindac in various samples .

Properties

Molecular Formula |

C20H17FO3S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfinyl)phenyl]methylidene]inden-1-yl]acetic acid |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |

InChI Key |

MLKXDPUZXIRXEP-FHFLIJIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)

![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)